Fenpropidin-carboxylic acid

Description

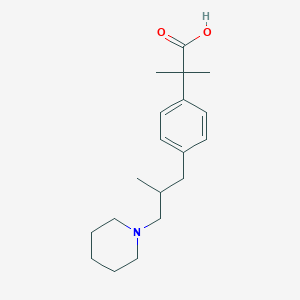

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO2/c1-15(14-20-11-5-4-6-12-20)13-16-7-9-17(10-8-16)19(2,3)18(21)22/h7-10,15H,4-6,11-14H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBFIOLHRCECQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(C)(C)C(=O)O)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029462 | |

| Record name | 2-Methyl-2-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Structure and Stereochemical Characterization

Systematic Nomenclature and Structural Representation of Fenpropidin-Carboxylic Acid

This compound is chemically identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-methyl-2-[4-[2-methyl-3-(1-piperidyl)propyl]phenyl]propanoic acid. clearsynth.comlgcstandards.comlabshake.com It is recognized as a metabolite of fenpropidin (B1672529). lgcstandards.comeurl-pesticides.eu The compound's structural and identifying information is summarized in the table below.

| Identifier | Value |

| Systematic (IUPAC) Name | 2-methyl-2-[4-[2-methyl-3-(1-piperidyl)propyl]phenyl]propanoic acid lgcstandards.com |

| Common Synonyms | Fenpropidin carboxylic acid, Benzeneacetic acid, a,a-dimethyl-4-[2-methyl-3-(1-piperidinyl)propyl]- clearsynth.comlgcstandards.com |

| CAS Number | 2137783-49-2 clearsynth.comlgcstandards.com |

| Molecular Formula | C₁₉H₂₉NO₂ lgcstandards.com |

| Molecular Weight | 303.44 g/mol lgcstandards.com |

| SMILES | CC(CN1CCCCC1)Cc2ccc(cc2)C(C)(C)C(=O)O lgcstandards.com |

| InChI | InChI=1S/C19H29NO2/c1-15(14-20-11-5-4-6-12-20)13-16-7-9-17(10-8-16)19(2,3)18(21)22/h7-10,15H,4-6,11-14H2,1-3H3,(H,21,22) lgcstandards.com |

The structure features a piperidine (B6355638) ring connected to a propyl chain, which in turn is attached to a phenyl ring substituted with a propanoic acid group.

Metabolic Pathways and Biotransformation Studies

Elucidation of Fenpropidin (B1672529) Biotransformation to Fenpropidin-Carboxylic Acid

The conversion of fenpropidin to its carboxylic acid derivative is a primary metabolic route. In rats, the major urinary metabolite is 2-methyl-2-[4-(2-methyl-3-piperidin-1-yl-propyl)-phenyl]-propionic acid, also known as CGA 289267, which can account for 46-70% of the administered dose. regulations.gov This transformation is the result of several oxidative processes. apvma.gov.au

The metabolism of fenpropidin is initiated primarily through successive oxidation reactions. apvma.gov.au These oxidative pathways are crucial for converting the parent compound into more polar derivatives, facilitating their excretion. One of the initial metabolic steps observed in plants, such as bananas, is the hydroxylation of the tert-butyl side chain. regulations.gov This reaction introduces a hydroxyl group, which is a precursor step to the formation of the carboxylic acid functional group. Studies have identified numerous metabolites that are generated through processes like oxidation and reduction, indicating a multifaceted oxidative derivatization of the parent molecule. nih.gov

Hydroxylation and N-dealkylation are key mechanisms in the biotransformation of fenpropidin. nih.gov Hydroxylation can occur at various positions on the molecule, including the tert-butyl group and the piperidine (B6355638) ring. regulations.govuu.nl The formation of this compound (CGA 289267) is a result of the oxidation of the terminal methyl groups on the tert-butyl side chain to a carboxylic acid. regulations.govsigmaaldrich.com

N-dealkylation, another significant pathway, involves the removal of alkyl groups from the nitrogen atom of the piperidine ring. nih.gov This process, often catalyzed by cytochrome P450 enzymes, proceeds through the formation of an unstable carbinolamine intermediate which then breaks down. mdpi.com Both hydroxylation and N-dealkylation reactions increase the water solubility of the compound, preparing it for further metabolism or elimination. nih.gov

Cytochrome P450 (CYP) enzymes are the principal catalysts in the Phase I metabolism of fenpropidin. nih.govmdpi.com These heme-containing monooxygenases are responsible for the oxidative reactions, including hydroxylation and N-dealkylation, that lead to the formation of this compound and other metabolites. nih.govmdpi.com

In vitro studies using rat liver microsomes have identified CYP3A2 as the most significant oxidative enzyme involved in fenpropidin metabolism. nih.gov The mechanism of CYP-mediated oxidation typically involves the binding of the substrate to the enzyme's active site, followed by electron transfer and the insertion of an oxygen atom into the substrate molecule. nih.gov Molecular dynamics simulations have further elucidated this interaction, showing specific binding patterns between fenpropidin enantiomers and CYP enzymes. nih.gov

Enantioselective Metabolic Conversion

Fenpropidin is a chiral compound, existing as R- and S-enantiomers. nih.gov The metabolic conversion of these enantiomers can proceed at different rates and with varying stereospecificity depending on the biological system.

Studies on the enantioselective metabolism of fenpropidin have revealed different degradation rates for its stereoisomers. In an in vitro model using rat liver microsomes, the biotransformation of the R-enantiomer was faster than that of the S-enantiomer. nih.gov This differential metabolism is reflected in their respective half-lives.

Table 1: In Vitro Metabolic Kinetics of Fenpropidin Enantiomers in Rat Liver Microsomes

| Enantiomer | Half-life (minutes) |

|---|---|

| R-Fenpropidin | 10.42 ± 0.11 |

| S-Fenpropidin | 12.06 ± 0.15 |

This kinetic difference indicates a stereopreference in the enzymatic processes governing fenpropidin's breakdown in mammalian systems. nih.gov

The stereoselectivity of fenpropidin metabolism varies between mammalian and plant systems.

Mammalian Models: In mammalian systems, such as in rat liver microsomes, the metabolism is enantioselective, with a preference for the R-enantiomer. nih.gov Molecular dynamics simulations suggest this is due to a higher binding affinity of R-fenpropidin to the active site of the CYP3A2 enzyme. The R-enantiomer forms hydrogen bonds with the enzyme, resulting in a more stable interaction and faster metabolism compared to the S-enantiomer. nih.gov

Table 2: Binding Affinity of Fenpropidin Enantiomers to CYP3A2 Protein

| Enantiomer | Binding Affinity (kcal mol-1) |

|---|---|

| R-Fenpropidin | -6.58 |

| S-Fenpropidin | Not specified, but lower than R-FPD |

Plant Models: In contrast to mammalian systems, studies in various plants, including grapes, sugar beets, and wheat, have shown that fenpropidin is metabolized with no or only weak enantioselectivity. acs.orgnih.govacs.org This means that both the R- and S-enantiomers are degraded at similar rates, and there is no significant interconversion between the enantiomers. acs.orgnih.gov Consequently, the enantiomeric composition of the residues in these crops remains largely unchanged from the applied racemic mixture. acs.orgresearchgate.net

Compound Index

| Compound Name | Synonym / Code | Chemical Formula | Molecular Weight |

|---|---|---|---|

| Fenpropidin | FPD | C19H31N | 273.46 g/mol |

| This compound | CGA 289267; 2-Methyl-2-(4-(2-methyl-3-piperidin-1-ylpropyl)phenyl)propionic acid | C19H29NO2 | 303.44 g/mol |

Conjugation Reactions of this compound

Following the initial Phase I metabolic transformations of fenpropidin, which primarily involve oxidation reactions to form metabolites such as this compound (CGA289267), these more polar compounds can undergo Phase II conjugation reactions. Conjugation is a crucial detoxification process in many organisms, rendering xenobiotics more water-soluble and facilitating their excretion or sequestration. For this compound and related metabolites, this typically involves attachment of endogenous molecules like sugars.

In plants, a key conjugation reaction for the metabolites of fenpropidin is glucosylation, the attachment of a glucose molecule. This process is a common metabolic fate for pesticides and their metabolites within plant tissues. nih.govunl.edu

Research Findings:

Studies on the metabolism of fenpropidin in various crops, including bananas, grapes, sugar beets, and wheat, have elucidated the metabolic pathways involved. apvma.gov.au The primary metabolic processes include the oxidation of the piperidine ring and the tertiary-butyl side chain of the parent fenpropidin molecule. apvma.gov.au Oxidation of the tertiary-butyl group leads to the formation of alcohol and subsequently the carboxylic acid metabolite, this compound (CGA289267). apvma.gov.au

As a secondary metabolic process, these tertiary-butyl side chain metabolites, including the carboxylic acid form, can undergo glucose conjugation. apvma.gov.au This reaction increases the water solubility of the metabolites, which can then be stored in vacuoles or further processed within the plant's metabolic system. The proposed metabolic pathway in plants indicates that glucose conjugation is a significant step for metabolites originating from the oxidation of the tertiary-butyl side chain. apvma.gov.au

While direct studies detailing the specific enzymes, such as UDP-glucosyltransferases (UGTs), responsible for the glucosylation of this compound are not extensively documented in the public literature, the formation of such conjugates is well-established for xenobiotic carboxylic acids in plants. nih.govunl.edu These enzymes transfer a glucose moiety from UDP-glucose to the carboxylic acid group, forming a glucose ester. unl.edu

In addition to glucosylation in plants, regulatory assessments for fenpropidin also consider conjugated forms of its metabolites in animals. The residue definition for dietary risk assessment in animal commodities includes fenpropidin, its carboxylic acid metabolite (CGA 289267), and a hydroxylated derivative of the carboxylic acid (SYN 515213), all in their free and conjugated forms. who.int This indicates that this compound can also be conjugated in animal systems, although the specific conjugating moieties (e.g., glucuronic acid in mammals) may differ from those in plants. nih.gov

Metabolite Conjugation Data:

The following table summarizes the key metabolites of fenpropidin that are known to undergo conjugation.

| Metabolite Name/Code | Precursor | Conjugation Type | Organism Type |

| This compound (CGA289267) | Fenpropidin | Glucose Conjugation | Plants |

| This compound (CGA289267) | Fenpropidin | Unspecified Conjugation | Animals |

| 3-hydroxy-2-methyl-2-[4-(2-methyl-3-piperidin-1-yl-propyl)-phenyl]-propionic acid (SYN 515213) | This compound | Unspecified Conjugation | Animals |

| Tertiary-butyl side chain alcohol metabolite (precursor to CGA289267) | Fenpropidin | Glucose Conjugation | Plants |

Environmental Fate and Degradation Dynamics

Pathways of Degradation in Environmental Compartments

The transformation and degradation of fenpropidin-carboxylic acid in the environment are influenced by various biotic and abiotic factors. Its persistence and mobility are determined by its degradation in soil and its stability under sunlight.

This compound is a significant metabolite of fenpropidin (B1672529) in soil. bund.de Under laboratory conditions, the degradation of this compound (CGA 289267) in soil has been studied. The typical half-life (DT₅₀) for aerobic degradation of this compound in soil is approximately 20.3 days. herts.ac.uk Other studies have reported DT₅₀ values for this metabolite ranging from 10 to 63 days. bund.de This suggests that this compound is non-persistent to moderately persistent in the soil environment under aerobic conditions. herts.ac.uk

The parent compound, fenpropidin, is considered to be moderately persistent in soil, with typical aerobic soil degradation half-lives (DT₅₀) around 90 days. herts.ac.uk Field studies have shown fenpropidin half-lives in soil to be between 13.4 and 16.5 days. nih.gov The formation of this compound can account for up to 17.5% of the initial fenpropidin application. bund.de

Table 1: Aerobic Soil Degradation Half-life (DT₅₀) of this compound (CGA 289267)

| Parameter | Value (days) | Source |

| Typical DT₅₀ (lab at 20°C) | 20.3 | herts.ac.uk |

| DT₅₀ Range | 10 - 63 | bund.de |

This table presents the available data on the aerobic degradation half-life of this compound in soil.

Direct information on the photolytic stability of this compound is limited in the available scientific literature. However, data on the parent compound, fenpropidin, indicates that it is stable to aqueous photolysis, suggesting that this is an insignificant route of degradation. herts.ac.uk The absorption spectra of fenpropidin in water show that its potential for direct photolysis under sunlight is limited. researchgate.netfortunejournals.com

The photochemistry of carboxylic acids can be influenced by their molecular structure and the presence of other substances. researchgate.netuc.pt Without specific studies on this compound, its photolytic behavior remains an area for further investigation.

Enantioselective Environmental Degradation

Fenpropidin is a chiral fungicide, and its enantiomers can exhibit different biological activities and degradation rates in the environment. nih.govacs.orgmdpi.comnih.gov

Studies on the parent compound, fenpropidin, have demonstrated enantioselective degradation in soil. Specifically, the R-(+)-fenpropidin enantiomer has been observed to dissipate faster than the S-(-)-fenpropidin enantiomer. mdpi.comresearchgate.net In one field study, the half-lives of R-(+)-fenpropidin and S-(-)-fenpropidin in soil were 19.8 days and 22.4 days, respectively. mdpi.com This preferential degradation of one enantiomer indicates that microbial activity plays a significant role in the breakdown of fenpropidin in soil. nih.gov

There is a lack of specific research in the reviewed literature concerning the enantioselective degradation of this compound itself. However, since it is a primary metabolite of a chiral compound, it is plausible that its degradation could also be stereoselective. The conversion of a chiral compound to its metabolite often proceeds with retention of the stereochemical configuration.

The enantioselective degradation of chiral pesticides can be influenced by various environmental factors, including soil type, pH, temperature, and microbial population. For fenpropidin, dissipation has been shown to vary between different geographical locations, suggesting an influence of climate and soil properties. nih.gov However, specific studies detailing the influence of these factors on the enantioselectivity of this compound degradation are not available in the current body of literature.

Advanced Analytical Methodologies for Detection and Quantification

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a prerequisite for reliable analysis, aiming to isolate Fenpropidin-carboxylic acid from interfering matrix components. The choice of technique depends on the analyte's properties and the complexity of the sample matrix.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard in pesticide residue analysis. However, the original protocol is not optimal for acidic analytes like this compound. Modifications are necessary to ensure efficient extraction and prevent analyte loss.

For acidic pesticides, acidification of the extraction solvent (typically acetonitrile) with an agent like formic acid is a common and effective adaptation. eurl-pesticides.eueurl-pesticides.eunih.gov This adjustment ensures that the carboxylic acid group remains in its protonated, less polar form, thereby improving its partitioning into the organic acetonitrile (B52724) phase. eurl-pesticides.euacs.org A study on various acidic pesticides demonstrated that an acidified QuEChERS (A-QuEChERS) method, using acetonitrile with 1% formic acid and partitioning salts composed only of magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), yielded satisfactory recoveries for most compounds. eurl-pesticides.eu

Furthermore, the clean-up step in the standard QuEChERS procedure, which often employs primary secondary amine (PSA), must be modified. PSA is a weak anion exchange sorbent and can remove acidic interferences like sugars and organic acids, but it can also remove the acidic target analytes. acs.orgmdpi.com Therefore, for the analysis of this compound, the d-SPE clean-up step with PSA should be avoided. acs.org A modified QuEChERS method was successfully developed for the trace determination of fenpropidin (B1672529) enantiomers in seven different food and environmental substrates, achieving average recoveries between 71.5% and 106.1%. nih.govnih.gov Similarly, a modified QuEChERS method has been validated for the simultaneous analysis of the related compound fenpropimorph (B1672530) and its carboxylic acid metabolite in various livestock products. nih.govsemanticscholar.org

Table 1: Modified QuEChERS Parameters for Acidic Analytes

| Parameter | Modification/Condition | Rationale | Reference |

|---|---|---|---|

| Extraction Solvent | Acetonitrile with 1% Formic Acid | Maintains the analyte in a protonated state, enhancing partitioning into the organic phase. | eurl-pesticides.eunih.gov |

| Partitioning Salts | Magnesium Sulfate (MgSO₄) and Sodium Chloride (NaCl) | Induces phase separation without the citrate (B86180) buffers that can affect pH and analyte stability. | eurl-pesticides.eueurl-pesticides.eu |

| Dispersive SPE (d-SPE) Cleanup | Avoidance of Primary Secondary Amine (PSA) | Prevents the loss of acidic analytes which would be retained by the anion-exchange properties of PSA. | acs.org |

| Alternative d-SPE Sorbent | C18 | Provides cleanup for nonpolar and fatty matrices without significantly retaining the acidic analyte. | eurl-pesticides.eu |

Beyond QuEChERS, Solid-Phase Extraction (SPE) is a powerful technique for the selective extraction and clean-up of acidic compounds from aqueous samples. nih.govsocotec.co.uk The methodology involves passing the sample through a sorbent-packed cartridge that retains the analyte, which is then eluted with a small volume of an appropriate solvent.

For acidic analytes like this compound, several factors are key to a successful SPE method:

Sample Matrix Modification : The pH of the sample is adjusted to be at least two units below the pKa of the carboxylic acid group. This ensures the analyte is in its neutral form and can be efficiently retained by non-polar sorbents. nih.gov

Sorbent Selection : Hydroxylated polystyrene-divinyl benzene (B151609) copolymer is a highly retentive, non-polar phase suitable for extracting polar compounds like acidic herbicides from water samples. socotec.co.uk

Elution : After washing the cartridge to remove interferences, the analyte is eluted with a solvent or solvent mixture that disrupts the analyte-sorbent interaction.

An ultrasound-assisted extraction technique using acidified methanol (B129727) has also been shown to provide a fast and efficient solid-liquid extraction for acidic herbicides in soil, with good extraction yields even for thermally unstable compounds. socotec.co.uk

Chromatographic Separation Techniques

Following extraction and clean-up, chromatographic techniques are employed to separate this compound from any remaining matrix components before detection.

LC-MS/MS is the predominant technique for the analysis of acidic pesticides, including this compound. acs.org It offers high sensitivity and selectivity, and unlike GC-MS, it does not typically require a derivatization step for polar, non-volatile compounds. acs.orgresearchgate.net

The separation is usually achieved using a C18 reversed-phase column. nih.gov The mobile phase often consists of a mixture of methanol or acetonitrile and water, with an acidic modifier like formic acid added to suppress the ionization of the carboxylic acid group, leading to better peak shapes and retention. nih.govsemanticscholar.org Detection is performed by a tandem mass spectrometer, often using electrospray ionization (ESI) in negative ion mode, which is well-suited for molecules with free carboxyl groups that readily form [M-H]⁻ ions. researchgate.net The use of Multiple Reaction Monitoring (MRM) provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. socotec.co.uk

A validated LC-MS/MS method for the related fenpropimorph acid in livestock products reported a limit of quantitation (LOQ) of 5.0 µg/kg with average recoveries ranging from 61.5% to 97.1%. nih.gov

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Methanol/Water or Acetonitrile/Water with 0.1% Formic Acid | nih.govsemanticscholar.org |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | socotec.co.uk |

| Limit of Quantitation (LOQ) | Typically in the low µg/kg range (e.g., 5.0 µg/kg for fenpropimorph acid) | nih.gov |

Direct analysis of free carboxylic acids by GC-MS is challenging due to their high polarity and low volatility, which can lead to poor peak shapes and thermal degradation in the hot injector port. socotec.co.ukcolostate.edu Therefore, a derivatization step is typically required to convert the carboxylic acid into a less polar, more volatile ester or amide derivative before GC analysis. nih.govcolostate.edu

While specific GC-MS applications for this compound are not widely reported, the general approach for acidic pesticides involves derivatization. However, the rise of robust LC-MS/MS methods has made this approach less common for routine analysis. acs.org GC-MS remains a powerful tool for identifying unknown volatile and semi-volatile compounds in complex samples. researchgate.netunar.ac.id

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for chiral separations. An analytical method has been developed for the simultaneous enantiomeric separation of fenpropidin and its acid metabolite, this compound, using CE. nih.gov

This separation was achieved using a dual cyclodextrin (B1172386) system in the background electrolyte. Cyclodextrins act as chiral selectors, forming transient diastereomeric complexes with the enantiomers, which then migrate at different velocities under the applied electric field. nih.govnih.gov The optimal conditions allowed for the separation of all four enantiomers (two for fenpropidin and two for its acid metabolite) in under 11 minutes. nih.gov This methodology is valuable for stereoselective degradation studies and for assessing the environmental fate and ecotoxicity of the individual enantiomers. nih.gov

Table 3: Optimized Conditions for Enantiomeric Separation by Capillary Electrophoresis

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Chiral Selector | Dual cyclodextrin system: 4% (w/v) captisol with 10 mM methyl-β-cyclodextrin | nih.gov |

| Background Electrolyte | 100 mM sodium acetate (B1210297) buffer | nih.gov |

| pH | 4.0 | nih.gov |

| Temperature | 25 °C | nih.gov |

| Separation Voltage | -25 kV | nih.gov |

| Injection | Hydrodynamic (50 mbar for 10 s) | nih.gov |

| Separation Time | <10.7 minutes | nih.gov |

| Resolution (this compound) | 3.2 | nih.gov |

Spectrometric Identification and Characterization

Spectrometric methods, particularly mass spectrometry (MS), are indispensable for the unequivocal identification and structural characterization of this compound. These techniques provide high selectivity and sensitivity, which are crucial for analyzing complex matrices.

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS), often coupled with ultra-high-performance liquid chromatography (UHPLC), is a powerful tool for untargeted metabolite profiling and the identification of compounds like this compound in biological and environmental samples. thermofisher.comresearchgate.net Instruments such as Orbitrap or time-of-flight (TOF) mass analyzers provide high mass accuracy, enabling the determination of elemental compositions for unknown metabolites. thermofisher.com

In a typical metabolomics workflow, raw MS data is processed to extract ion signals corresponding to potential metabolites. researchgate.net For this compound, HRMS would facilitate the extraction of its accurate mass, distinguishing it from other co-eluting matrix components. Subsequent tandem mass spectrometry (MS/MS) experiments generate fragmentation patterns that serve as a structural fingerprint for the molecule. lew.ro The fragmentation of carboxylic acids in negative ion mode electrospray ionization (ESI) often involves characteristic neutral losses, such as the loss of water (H₂O) or carbon dioxide (CO₂), which aids in the putative identification of the carboxyl group. cam.ac.uk While specific fragmentation pathways for this compound are not extensively documented, the general principles of carboxylic acid fragmentation would apply. mdpi.compurdue.edu This untargeted "exposomics" approach is valuable for evaluating human or environmental exposure by identifying a wide range of pesticide metabolites without the need for pre-selection. researchgate.net

Optimization of Instrumental Parameters for Enhanced Sensitivity

Achieving the highest sensitivity for the detection of this compound requires meticulous optimization of instrumental parameters in both the liquid chromatography and mass spectrometry systems. This process is critical for trace-level analysis in complex samples.

For the chromatographic separation, parameters such as the mobile phase composition (including pH and organic modifiers), column temperature, and flow rate are optimized to ensure good peak shape, resolution, and retention time. nih.govresearchgate.net In the analysis of the parent compound fenpropidin, a Box-Behnken design has been used to systematically optimize factors like the percentage of methanol in the mobile phase and the column temperature to achieve the best enantiomeric separation. nih.govresearchgate.net A similar approach would be applied to its carboxylic acid metabolite.

For mass spectrometry detection, key parameters include:

Ionization Source Settings: Voltages of the capillary and cone, nebulizer gas flow, and source temperature are adjusted to maximize the formation of the desired precursor ion (e.g., [M-H]⁻ in negative ESI mode).

Collision Energy: In MS/MS analysis, the collision energy is optimized to produce a sufficient abundance of characteristic product ions for confident identification and quantification.

Dwell Time: In selected reaction monitoring (SRM) used for quantification, the dwell time for each transition is set to ensure a sufficient number of data points across the chromatographic peak for reliable integration.

Systematic optimization of these variables can lead to significant improvements in signal intensity and, consequently, lower detection limits.

Method Validation and Performance Assessment

Any analytical method developed for the quantification of this compound must undergo rigorous validation to ensure its reliability, accuracy, and fitness for purpose. The validation process assesses several key performance characteristics according to international guidelines. theseus.fimdpi.com

Determination of Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

Linearity is established by analyzing a series of calibration standards over a defined concentration range. The method's response should be directly proportional to the analyte concentration, which is typically confirmed by a high coefficient of determination (R²) for the calibration curve, ideally greater than 0.99. researchgate.netnih.gov In studies on the parent compound fenpropidin, excellent linearity (R² ≥ 0.9988) was achieved over a concentration range of 5–500 μg/kg in various matrices. nih.gov

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, though not necessarily quantified with acceptable accuracy. It is often determined based on the signal-to-noise ratio (S/N), typically at a ratio of 3:1. theseus.finih.gov

Limit of Quantification (LOQ) represents the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. tbzmed.ac.ireuropa.eu For fenpropidin enantiomers, the LOQ has been established at 5 μg/kg, demonstrating the high sensitivity of modern UPLC-MS/MS methods. nih.gov Similar performance would be expected for the carboxylic acid metabolite.

| Parameter | Typical Value | Matrix | Reference |

|---|---|---|---|

| Linearity (R²) | ≥ 0.9988 | Solvent, Soil, Wheat, Apples, Grapes | nih.gov |

| LOQ | 5 µg/kg | Soil, Wheat, Apples, Grapes, Bananas | nih.gov |

Evaluation of Accuracy, Trueness, and Precision

Accuracy refers to the closeness of a measured result to the true value. It is often assessed through recovery experiments, where a known amount of the analyte is spiked into a blank matrix and analyzed. nih.gov The percentage of the spiked amount that is recovered is calculated. For fenpropidin, mean recoveries have been reported in the range of 71.5–106.1% across seven different matrices, indicating good accuracy. researchgate.net

Trueness is a component of accuracy and reflects the agreement between the mean of a large series of test results and an accepted reference value.

Precision measures the degree of agreement among a series of individual measurements under stipulated conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. For fenpropidin, intra-day RSDs were reported between 0.3–8.9%. researchgate.net

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment. Inter-day RSDs for fenpropidin were between 0.5–8.0%. researchgate.net

| Parameter | Value Range | Matrix Types | Reference |

|---|---|---|---|

| Accuracy (Mean Recovery) | 71.5% - 106.1% | Wheat, Apples, Soybeans, Grapes, Bananas, Rice, Soil | researchgate.net |

| Intra-day Precision (RSD) | 0.3% - 8.9% | Wheat, Apples, Soybeans, Grapes, Bananas, Rice, Soil | researchgate.net |

| Inter-day Precision (RSD) | 0.5% - 8.0% | Wheat, Apples, Soybeans, Grapes, Bananas, Rice, Soil | researchgate.net |

Inter-laboratory Reproducibility and Robustness Studies

While specific data on inter-laboratory studies for this compound are not publicly available, this step is crucial for the standardization of an analytical method.

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This is evaluated by slightly changing parameters such as mobile phase pH, column temperature, or instrument source settings and observing the effect on the results. A robust method will show no significant change in performance, ensuring its reliability during routine use.

Application in Residue Monitoring and Environmental Surveillance

The application of these advanced analytical methods is fundamental to residue monitoring programs and environmental surveillance. Regulatory bodies worldwide set Maximum Residue Limits (MRLs) for pesticides in food commodities. While the residue definition for fenpropidin for enforcement purposes is often the parent compound, a comprehensive risk assessment requires the monitoring of significant metabolites like this compound. The European Food Safety Authority (EFSA), for instance, has reviewed the existing MRLs for fenpropidin, which includes consideration of its metabolic fate europa.eueuropa.eu.

In practice, multi-residue methods are often developed to simultaneously detect and quantify both the parent pesticide and its key metabolites. A validated LC-MS/MS method for the analogous compound fenpropimorph and its carboxylic acid metabolite (fenpropimorph acid) in complex matrices like livestock products demonstrates the typical performance of such analytical procedures nih.gov. These methods are validated according to international guidelines, ensuring they meet stringent criteria for accuracy, precision, and sensitivity.

The findings from these monitoring activities are essential for dietary risk assessments, ensuring that consumer exposure to pesticide residues remains below acceptable daily intake levels. Furthermore, environmental surveillance programs utilize these techniques to monitor the presence and persistence of this compound in soil and water systems. This data helps in understanding the environmental fate of the parent fungicide and assessing its potential long-term impact on ecosystems. The high sensitivity of LC-MS/MS allows for the detection of the metabolite at environmentally relevant concentrations, providing crucial information for environmental risk management.

Interactive Data Table: Typical Validation Parameters for the Analysis of this compound by LC-MS/MS

The following table presents typical performance data for an analytical method designed for the quantification of a pesticide's carboxylic acid metabolite, based on established methodologies for analogous compounds.

| Parameter | Matrix: Food (e.g., Grains, Produce) | Matrix: Environmental (e.g., Soil, Water) |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | Modified QuEChERS | Modified QuEChERS |

| Limit of Quantification (LOQ) | 0.01 mg/kg | 5.0 µg/kg |

| Linearity (R²) | > 0.998 | > 0.998 |

| Average Recovery (%) | 75% - 110% | 80% - 115% |

| Precision (RSD %) | < 15% | < 15% |

Ecological and Agronomic Significance in Pest Management Research

Role as a Defined Residue Component in Regulatory Science

In regulatory science, the "residue definition" for a pesticide dictates which compounds (the parent active substance and/or its metabolites) must be monitored in food commodities and the environment to ensure consumer safety and compliance with Maximum Residue Levels (MRLs). The inclusion of a metabolite like fenpropidin-carboxylic acid in a residue definition depends on its toxicological significance and its prevalence in treated crops.

For fenpropidin (B1672529), regulatory bodies in different jurisdictions have established specific residue definitions for both monitoring and risk assessment.

European Union : In the European Union, the European Food Safety Authority (EFSA) periodically reviews MRLs for pesticides. europa.eu These reviews consider all components of the residue, including significant metabolites. For enforcement purposes, the residue definition for a given pesticide may include only the parent compound for analytical simplicity, while the definition for risk assessment might be broader, encompassing toxicologically relevant metabolites. nih.gov

The decision to include a metabolite like this compound in a regulatory residue definition is based on comprehensive data from metabolism studies in plants and animals. Research has identified several metabolites of fenpropidin generated through processes like oxidation and hydroxylation. nih.gov The determination of whether this compound is a significant component of the total radioactive residue in crops is a key factor in these regulatory decisions. cabidigitallibrary.org

Table 1: Regulatory Status of Fenpropidin Residue This table is for illustrative purposes based on available data. Specific residue definitions can be complex and may vary by commodity.

| Jurisdiction | Residue Definition for Monitoring/Enforcement | Residue Definition for Risk Assessment | Reference |

|---|---|---|---|

| United States | Fenpropidin (parent compound) only | Considers overall toxicology, including metabolites | regulations.gov |

| European Union | Typically fenpropidin; may vary | Often includes parent and toxicologically relevant metabolites | europa.eunih.gov |

Contribution to the Overall Environmental Footprint of Fenpropidin

The transformation of fenpropidin to this compound alters its chemical properties significantly. As a carboxylic acid, it is generally more polar and water-soluble than its parent piperidine (B6355638) fungicide. herts.ac.uklgcstandards.com This change influences its behavior in the environment:

Persistence and Degradation : Fenpropidin itself has a reported half-life in soil ranging from approximately 13 to 22 days. nih.govresearchgate.net The formation of the carboxylic acid metabolite represents a key step in the degradation pathway. The persistence of this compound itself will then determine its potential to accumulate in the environment. Some studies have predicted that major metabolites of fenpropidin could have stronger toxicity than the parent compound, making their environmental persistence a critical area of study. nih.gov

Mobility in Soil : The mobility of weak organic acids in soil is highly dependent on soil pH and organic matter content. nih.govpfmodels.org Because this compound is an organic acid, its anionic form is expected to be more prevalent in the pH range of typical agricultural soils. pfmodels.org This can lead to lower sorption to soil particles compared to the parent compound and a higher potential for leaching into groundwater, a factor that must be considered in environmental risk assessments. nih.gov Studies on other phenoxyalkanoic acid herbicides show that their anionic forms are primarily adsorbed via bridges created by metal ions or through ligand exchange on oxide surfaces. mdpi.com

Research into the enantioselective degradation of fenpropidin has further revealed complexities, showing that different stereoisomers of the parent compound can degrade at different rates, which could influence the rate and type of metabolite formation. nih.govresearchgate.net

Table 2: Comparative Properties of Fenpropidin and its Carboxylic Acid Metabolite

| Property | Fenpropidin (Parent Compound) | This compound (Metabolite) | Implication for Environmental Footprint |

|---|---|---|---|

| Chemical Class | Piperidine | Carboxylic Acid | Change in polarity, solubility, and reactivity. herts.ac.uklgcstandards.com |

| Water Solubility | Highly soluble | Expected to be higher than parent | Increased potential for transport in water. herts.ac.uk |

| Soil Sorption | Moderate | Likely lower than parent, pH-dependent | Increased potential for leaching to groundwater. nih.govpfmodels.org |

| Soil Half-Life (DT₅₀) | ~13 - 22 days | Dependent on soil conditions | Persistence of the metabolite contributes to the total residue load. nih.govresearchgate.net |

Implications for Pesticide Persistence and Dissipation Modeling in Agricultural Systems

Pesticide fate and dissipation models are essential tools for predicting the environmental concentration of pesticides over time and for conducting risk assessments. The accuracy of these models relies on precise input parameters for all relevant dissipation processes, including degradation, plant uptake, and growth dilution. dtu.dknih.gov The formation of significant metabolites like this compound introduces complexity into this modeling.

Shifting Chemical Properties : Models must account for the fact that the degradation of fenpropidin creates a new chemical with different persistence and transport characteristics. The dissipation of the total residue can no longer be described by the first-order kinetics of the parent compound alone. nih.gov The model must incorporate the formation rate of this compound and its own, distinct dissipation rate.

Mobility and Leaching Potential : Because this compound is an anion in most agricultural soils, its interaction with soil matrices differs from the parent compound. pfmodels.org Models that predict leaching potential, such as those based on the Groundwater Ubiquity Score (GUS), must use the specific sorption coefficient (Kd or Koc) and degradation half-life (DT₅₀) of the metabolite, not the parent, to accurately assess risk to groundwater.

Analytical Challenges : Effective modeling requires robust field data for validation. This, in turn, depends on the availability of validated analytical methods capable of simultaneously quantifying both the parent compound and its key metabolites in various environmental matrices like soil and water. eurofins.comresearchgate.net The development of such methods is crucial for generating the data needed to parameterize and calibrate sophisticated fate models.

Ultimately, failing to account for major metabolites like this compound can lead to an underestimation of the environmental persistence of the total toxic residue and an inaccurate prediction of its transport and potential impact on non-target organisms and water resources. dtu.dk

Synthetic Approaches for Research Standards of Fenpropidin Carboxylic Acid

General Principles of Carboxylic Acid Synthesis

The synthesis of Fenpropidin-carboxylic acid involves established methods for forming carboxylic acids, particularly those where the carboxyl group is attached to a quaternary carbon on an aromatic ring. A primary conceptual route is the oxidation of the parent compound, Fenpropidin (B1672529), which mirrors its metabolic pathway. researchgate.net In this biotransformation, one of the methyl groups of the tert-butyl moiety on the phenyl ring is oxidized to a carboxylic acid.

Synthetically, this can be achieved through strong oxidation of the corresponding alkylbenzene precursor. However, controlling the reaction to selectively oxidize the tert-butyl group without affecting other parts of the molecule, such as the piperidine (B6355638) ring or the benzylic protons, presents a significant challenge.

A more controlled and widely applicable approach for creating the core structure involves the catalytic hydrogenation of a corresponding pyridinecarboxylic acid precursor. This method is a common strategy for producing various piperidine carboxylic acids. google.com For example, nicotinic acid (pyridine-3-carboxylic acid) can be reduced to nipecotic acid (piperidine-3-carboxylic acid) using catalysts like platinum oxide or palladium-on-carbon under hydrogen pressure. google.com This fundamental transformation is adaptable for creating complex substituted piperidine structures.

Another relevant synthetic strategy is the modified Strecker synthesis, which can be used to produce α-amino acids like pipecolic acid (piperidine-2-carboxylic acid). This involves the addition of trimethylsilyl (B98337) cyanide to a tetrahydropyridine (B1245486) (a cyclic imine), followed by hydrolysis of the resulting α-amino nitrile to yield the carboxylic acid. rsc.org While not directly applicable to the fenpropidin core structure, it illustrates a key method for introducing a carboxyl group adjacent to the nitrogen in a piperidine ring.

| Method | Precursor | Key Reagents/Catalysts | Product | Reference |

| Catalytic Hydrogenation | Pyridinecarboxylic Acid | H₂, Pd/C or PtO₂ | Piperidinecarboxylic Acid | google.com |

| Strecker Synthesis | Cyclic Imine (Tetrahydropyridine) | Trimethylsilyl cyanide (TMSCN), then H₃O⁺ | α-Amino Acid (e.g., Pipecolic Acid) | rsc.org |

| Oxidation | Alkylbenzene | Strong Oxidizing Agent (e.g., KMnO₄, CrO₃) | Benzoic Acid Derivative |

This table summarizes general synthetic strategies applicable to the core structures found in this compound.

Strategies for Preparation of Analytical Reference Standards

Analytical reference standards are materials of high purity and well-defined identity, essential for the calibration of analytical instruments and the validation of analytical methods. clearsynth.commedchemexpress.com this compound, being a key metabolite of a regulated fungicide, is available as a certified reference material (CRM) from various suppliers. sigmaaldrich.comlgcstandards.com The preparation of such standards demands meticulous synthesis and purification, typically followed by comprehensive characterization to confirm structure and assess purity.

The synthesis of Fenpropidin itself can be achieved by reacting 4-tert-butyl-β-methylphenylpropyl chloride with piperidine. google.com A plausible route to the carboxylic acid metabolite for use as a standard would involve starting with a precursor that already contains the propanoic acid moiety, followed by the construction of the piperidine-containing side chain.

Purification is commonly achieved using techniques like column chromatography and recrystallization. The final product's identity is confirmed using a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the chemical structure.

Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

Purity assessment , often by quantitative NMR (qNMR) or high-performance liquid chromatography (HPLC) with a universal detector (e.g., UV or CAD), to establish the material's fitness for use as a quantitative standard. sigmaaldrich.com

Certified reference materials are produced in accordance with international standards like ISO 17034 and ISO/IEC 17025, ensuring traceability and a stated uncertainty value. sigmaaldrich.comlgcstandards.com

| Property | Value | Reference |

| Chemical Name | 2-methyl-2-[4-[2-methyl-3-(1-piperidyl)propyl]phenyl]propanoic acid | clearsynth.comlgcstandards.com |

| CAS Number | 2137783-49-2 | clearsynth.comsigmaaldrich.comlgcstandards.com |

| Molecular Formula | C₁₉H₂₉NO₂ | clearsynth.comsigmaaldrich.com |

| Molecular Weight | 303.44 g/mol | clearsynth.comsigmaaldrich.com |

| Common Synonyms | Fenpropidin Metabolite CGA 289267 | sigmaaldrich.comherts.ac.uk |

This table presents key identification data for the this compound analytical standard.

Stereoselective Synthesis of Enantiopure this compound Analogs

The parent compound, Fenpropidin, possesses a stereocenter at the C2 position of the propyl side chain. nih.gov Consequently, this compound is also a chiral molecule and can exist as a pair of enantiomers. While studies on the metabolism of Fenpropidin in various crops have shown little to no enantioselectivity in its degradation, the ability to synthesize enantiopure standards is critical for definitive stereoselective metabolism and toxicology studies. nih.govsigmaaldrich.com

Several strategies can be employed for the stereoselective synthesis of chiral piperidine-containing carboxylic acids:

Chiral Resolution: A racemic mixture of the final compound or a key intermediate can be separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid, followed by separation through crystallization or chromatography. rsc.org

Asymmetric Catalysis: A prochiral precursor can be converted into a chiral product using a chiral catalyst. For instance, the asymmetric hydrogenation of a suitably substituted pyridine (B92270) or tetrahydropyridine derivative using a chiral transition metal complex (e.g., with a BINAP or DuPHOS ligand) can establish the desired stereocenter. google.com

Chiral Pool Synthesis: The synthesis can begin with a readily available, enantiopure starting material from the "chiral pool," such as an amino acid or a natural product, to build the desired molecule with a defined stereochemistry.

The synthesis of (S)-2-piperidinecarboxylic acid, for example, has been approached through various asymmetric methods, including the use of chiral auxiliaries that direct the stereochemical outcome of a reaction before being cleaved. google.com Such established methodologies provide a framework for the potential stereoselective synthesis of this compound enantiomers.

Synthesis of Stable Isotope Labeled Analogs for Tracing Studies

Stable isotope-labeled (SIL) analogs of analytical standards are indispensable tools in modern quantitative analysis, particularly when using mass spectrometry-based methods like LC-MS/MS. researchgate.net A SIL version of this compound, typically incorporating deuterium (B1214612) (²H) or carbon-13 (¹³C), serves as an ideal internal standard. Because it is chemically identical to the analyte but has a different mass, it co-elutes chromatographically and experiences similar matrix effects and ionization suppression, allowing for highly accurate and precise quantification. nih.gov

Key considerations in the synthesis of SIL compounds include:

Position of the Label: The isotopes must be placed in a metabolically and chemically stable position within the molecule to prevent their loss or exchange during sample preparation or analysis. nih.gov

High Isotopic Purity: The SIL standard should have a very high degree of isotopic enrichment to avoid cross-talk with the signal from the unlabeled analyte.

Synthetic Strategy: The synthetic route is often designed to introduce the isotopic label in one of the final steps to maximize the incorporation of the expensive labeled reagent and simplify purification. mdpi.comnih.gov

For this compound, labeling could be achieved by using a labeled precursor for the piperidine ring, a ¹³C-labeled building block for the aromatic ring, or deuterium-labeled reagents to introduce ²H atoms at specific, non-exchangeable C-H positions. researchgate.netnih.gov For example, a deuterated version could be synthesized via the reduction of a suitable precursor with a deuterated reducing agent like sodium borodeuteride (NaBD₄). mdpi.com

Future Research Directions and Interdisciplinary Perspectives

Exploration of Undiscovered Biotransformation Pathways and Metabolites

The initial oxidation of fenpropidin (B1672529) to fenpropidin-carboxylic acid is a known primary metabolic step. However, the subsequent fate of this carboxylic acid metabolite is largely uncharacterized. Future research must focus on elucidating downstream, or Phase II, biotransformation pathways, which are critical for detoxification and elimination in various organisms.

Key areas for investigation include:

Conjugation Reactions: In mammals, plants, and some microorganisms, carboxylic acids are often detoxified by conjugation with endogenous molecules. Research should investigate potential conjugation of this compound with sugars (e.g., glucose or glucuronic acid to form glucosides or acyl-glucuronides) or amino acids. Identifying these conjugates is essential for a complete metabolic profile.

Enzymatic Mechanisms: Studies should aim to identify the specific enzymes responsible for these conjugation reactions, such as UDP-glucuronosyltransferases (UGTs) in mammals or other glycosyltransferases in plants. Understanding the enzymatic basis can help predict metabolic fate across different species.

Further Degradation: Beyond conjugation, the potential for further degradation of the molecule, such as ring cleavage of the piperidine (B6355638) or aromatic structures, remains unknown. Investigating these pathways, particularly in microbial communities within soil and water, is crucial for determining the ultimate persistence of the xenobiotic.

Development of Novel High-Throughput Analytical Techniques

Comprehensive environmental monitoring and metabolic studies require analytical methods capable of processing a large number of samples efficiently and accurately. While methods like UPLC-MS/MS have been developed for the parent fenpropidin enantiomers, future work should adapt and develop novel high-throughput techniques for this compound and its potential metabolites. nih.govnih.gov

The development of these techniques would enable:

Large-Scale Environmental Screening: Rapidly assessing the prevalence of the metabolite in numerous soil, water, and crop samples.

Metabolomics Studies: Efficiently screening for a wide range of potential downstream metabolites in laboratory-based biological systems.

Future analytical development could focus on minimizing or eliminating time-consuming chromatographic separations.

| Technique | Principle | Potential Advantage for this compound Analysis |

| Flow Injection Analysis-Tandem MS (FIA-MS/MS) | Direct injection of sample extracts into the mass spectrometer without a chromatographic column. | Extremely fast sample-to-sample cycle times (less than one minute), ideal for screening thousands of samples for the target analyte's presence. |

| Acoustic Ejection Mass Spectrometry (AEMS) | Uses sound waves to eject nanoliter-sized droplets from a sample plate directly into a mass spectrometer. | Ultra-high throughput (several samples per second) with minimal solvent consumption, suitable for large-scale screening in toxicology and metabolomics. nih.gov |

| Direct Analysis in Real Time-Mass Spectrometry (DART-MS) | An ambient ionization technique that analyzes samples in their native state with minimal preparation. | Enables rapid surface screening of crops or analysis of complex matrices like soil with reduced need for extensive extraction and cleanup. nih.gov |

Advanced Mechanistic Investigations of Enantioselective Processes

Fenpropidin is a chiral fungicide, and studies have shown that its enantiomers exhibit different dissipation rates in soil, with R-(+)-fenpropidin degrading faster than S-(-)-fenpropidin. nih.govresearchgate.net This enantioselectivity is a critical factor in its environmental behavior. However, it is currently unknown if the metabolic transformation to this compound or the subsequent degradation of the acid is an enantioselective process.

Future mechanistic investigations should address:

Stereoselective Formation: Is one enantiomer of fenpropidin preferentially converted to its corresponding carboxylic acid metabolite? This has significant implications, as it could lead to an accumulation of the more recalcitrant enantiomer of the metabolite in the environment.

Enantioselective Degradation: Do the enantiomers of this compound degrade at different rates? This would require the development of chiral analytical methods specifically for the metabolite.

Chiral Inversion: Does enzymatic activity in soil or biological systems lead to the inversion of one enantiomer to the other? This phenomenon is known for some chiral carboxylic acids and could complicate environmental fate assessments.

Molecular Docking: Computational molecular docking, which has been used to investigate the separation mechanism of fenpropidin enantiomers on chiral stationary phases, could be employed to model the interaction between the metabolite's enantiomers and the active sites of metabolic enzymes. nih.gov This would provide mechanistic insight into any observed enantioselectivity.

Predictive Modeling of this compound Environmental Behavior

Predictive models are invaluable tools for assessing the environmental risk of chemicals, especially for metabolites where extensive experimental data may be lacking. Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models can estimate the environmental fate and physicochemical properties of this compound based on its molecular structure.

Future research should utilize models such as the OPEn structure–activity/property Relationship App (OPERA) or workflows based on the EPA's EPI Suite to predict key environmental parameters. osti.govresearchgate.netnih.gov These predictions can guide experimental work and help in performing comprehensive risk assessments.

| Predicted Parameter | Relevance to Environmental Behavior | Modeling Approach |

| Log Kow (Octanol-Water Partition Coefficient) | Indicates the potential for a chemical to bioaccumulate in organisms. A lower Log Kow for the carboxylic acid compared to the parent is expected, suggesting lower bioaccumulation potential. | QSPR models based on molecular fragments and topological indices. nih.gov |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Predicts the mobility of the compound in soil. A lower Koc suggests a higher potential for leaching into groundwater. | QSPR models using descriptors related to molecular size, polarity, and hydrogen bonding capacity. osti.gov |

| Water Solubility | Determines the concentration of the compound that can be transported in surface water and groundwater. | Models based on molecular structure and Log Kow. nih.gov |

| Biodegradation Half-Life | Estimates the persistence of the compound in the environment. | Group contribution methods and machine learning models trained on existing biodegradation data. researchgate.net |

Comparative Studies Across Diverse Biological Systems and Ecosystems

The formation and degradation of this compound are unlikely to be uniform across different environments and organisms. A critical area of future research is the comparative study of its behavior in a range of relevant biological systems and ecosystems to build a holistic view of its environmental impact.

Such studies would help to:

Understand the variability in metabolic pathways between target organisms (fungi) and non-target organisms (e.g., soil bacteria, aquatic invertebrates, plants, and mammals).

Assess how different environmental conditions (e.g., soil type, pH, temperature, redox potential) influence the rate of formation and degradation of the metabolite.

Provide data for refining environmental exposure models to account for ecosystem-specific behavior.

| Study Area | Objective | Example Methodology |

| Soil Microcosms | To compare the metabolite's persistence and transformation pathways in different soil types (e.g., sandy, clay, high organic matter). | Incubation of radiolabeled fenpropidin in various sterilized and non-sterilized soils, followed by extraction and analysis of the parent compound and metabolites over time. |

| Aquatic Systems | To evaluate the fate of the metabolite in water-sediment systems under aerobic and anaerobic conditions. | Water-sediment microcosm studies to measure degradation rates, partitioning between water and sediment, and identification of transformation products. |

| Plant Metabolism | To determine the rate of uptake, translocation, and metabolism of this compound in representative crop plants. | Application of the metabolite to plant tissues or hydroponic systems, followed by analysis of different plant parts to map its distribution and identify conjugates. |

| Mammalian Models | To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the metabolite to assess potential exposure risks through the food chain. | In vitro studies using liver microsomes from different species or in vivo studies in rodent models to identify major metabolic pathways and excretion routes. |

By systematically addressing these future research directions, the scientific community can develop a robust and comprehensive understanding of this compound, ensuring that risk assessments for the parent fungicide are based on a complete picture of its entire lifecycle in the environment.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying Fenpropidin-carboxylic acid in environmental or biological samples?

- Methodology : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for quantification. Calibrate with certified reference standards (e.g., DRE-C13537300, 10 mg purity) . Validate methods via spike-and-recovery experiments in matrices (e.g., soil, plasma) to ensure accuracy (≥90% recovery) and precision (RSD <15%). Include internal standards like deuterated analogs (e.g., Fenpropidin D10) to correct for matrix effects .

Q. How is this compound synthesized, and what are its critical purity benchmarks?

- Methodology : Synthesize via carboxylation of Fenpropidin using a Grignard reagent followed by acidic workup. Characterize intermediates via -NMR and -NMR to confirm structural integrity. Purity benchmarks: ≥95% by HPLC-UV (λ = 254 nm) with no detectable impurities above 0.1% . For reproducibility, document reaction conditions (temperature, solvent ratios) and purification steps (e.g., column chromatography) in detail .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s environmental persistence and degradation pathways?

- Methodology : Conduct microcosm studies under controlled aerobic/anaerobic conditions. Monitor degradation using isotopically labeled -Fenpropidin-carboxylic acid to track metabolite formation (e.g., via LC-HRMS). Assess half-life () using first-order kinetics models. Include abiotic controls (e.g., sterile soil) to distinguish microbial vs. chemical degradation .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology : Perform meta-analyses of existing studies, focusing on variables such as assay type (e.g., in vitro vs. in vivo), cell lines used, and compound solubility. Replicate conflicting experiments under standardized conditions (e.g., fixed pH, temperature). Use statistical tools (ANOVA, Tukey’s test) to identify outliers and validate results via orthogonal assays (e.g., enzymatic inhibition vs. whole-organism bioassays) .

Q. What strategies are effective for elucidating this compound’s structure-activity relationships (SAR) in antifungal applications?

- Methodology : Synthesize analogs with modifications to the carboxylic acid moiety (e.g., esterification, amidation) and test against fungal pathogens (e.g., Botrytis cinerea). Corrogate activity data (e.g., IC) with computational models (e.g., molecular docking to CYP51 enzyme). Use QSAR analysis to identify critical physicochemical properties (logP, polar surface area) influencing efficacy .

Data Reporting and Validation

Q. How should researchers report spectroscopic data for this compound to ensure reproducibility?

- Guidelines : Provide full -NMR (δ 1.2–1.4 ppm for methyl groups, δ 12.1 ppm for -COOH) and IR spectra (C=O stretch at 1700–1720 cm). Include high-resolution mass spectrometry (HRMS) data with <5 ppm error. Deposit raw data in public repositories (e.g., Zenodo) and cite in publications .

Q. What are the best practices for validating this compound’s stability in long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.